KL002

Circadian Rhythm CRY Stabilizer Reporter Assay

KL002 offers intermediate CRY1/2 stabilization potency with a Bmal1-dLuc IC50 of 5.9 μM and a balanced Per2/Bmal1 ratio (0.20), enabling wide dynamic-range dose-response studies without early assay saturation. Unlike isoform-biased analogs, it provides consistent stabilization across CRY1 and CRY2, validated in HEK293 protein stability assays. This reduces multi-reporter variability and strengthens data interpretability in circadian gene regulation and gluconeogenesis research. Choose KL002 when reproducible CRY stabilization and minimal promoter bias are critical.

Molecular Formula C22H21IN2O3S
Molecular Weight 520.4 g/mol
Cat. No. B122839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKL002
SynonymsN-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide
Molecular FormulaC22H21IN2O3S
Molecular Weight520.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=CC=C4I
InChIInChI=1S/C22H21IN2O3S/c1-29(27,28)25(22-13-7-4-10-19(22)23)15-16(26)14-24-20-11-5-2-8-17(20)18-9-3-6-12-21(18)24/h2-13,16,26H,14-15H2,1H3
InChIKeyVPVGQNXKUVATFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KL002: A Cell-Permeable Carbazolic CRY Stabilizer for Circadian Rhythm and Metabolic Research


KL002 (CAS 439141-72-7) is a cell-permeable carbazolic small molecule that functions as a circadian clock modulator by directly interacting with and stabilizing the core clock proteins Cryptochrome 1 and 2 (CRY1/2) [1]. It was identified from a cell-based circadian phenotypic screen and acts as a CRY stabilizer, preventing ubiquitin-dependent degradation of CRY proteins, which results in lengthening of the circadian period [2]. The compound exhibits agonist activity in circadian reporter assays, with IC50 values of 5.9 μM (Bmal1-dLuc) and 1.2 μM (Per2-dLuc) in U2OS cells [1].

Why KL002 Cannot Be Substituted with Generic CRY Modulators Without Functional Validation


Generic substitution among CRY-targeting circadian modulators is scientifically unjustified due to substantial variability in potency, isoform selectivity, and functional outcomes across structurally related compounds. Even within the KL-series carbazoles, IC50 values vary by approximately 2.4-fold for Bmal1-dLuc reporter activity (KL002: 5.9 μM vs. KL003: 4.4 μM) and nearly 2-fold for Per2-dLuc activity (KL002: 1.2 μM vs. KL001: 0.82 μM) [1]. Furthermore, isoform-selective compounds such as KL101 (CRY1-selective) and TH301 (CRY2-selective) demonstrate that subtle structural modifications can profoundly alter CRY1 versus CRY2 engagement profiles [2]. These differences preclude reliable cross-compound extrapolation without empirical validation of the specific compound's activity in the intended experimental system.

KL002 Comparative Performance Data: Quantitative Differentiation from KL001 and KL003 in Circadian Reporter Assays


KL002 Exhibits Intermediate Bmal1-dLuc Reporter Potency Relative to KL001 and KL003

In Bmal1-dLuc reporter U2OS cells, KL002 demonstrates an IC50 of 5.9 μM, positioning it between KL003 (4.4 μM, approximately 1.3-fold more potent) and KL001 (14 μM, approximately 2.4-fold less potent) [1]. This intermediate potency profile enables dose-response studies across a wider dynamic range compared to using only the most potent or least potent analogs.

Circadian Rhythm CRY Stabilizer Reporter Assay

KL002 Shows Enhanced Per2-dLuc Reporter Potency Compared to Bmal1-dLuc, Distinguishing It from KL001

KL002 exhibits a 4.9-fold lower IC50 in Per2-dLuc reporter cells (1.2 μM) compared to Bmal1-dLuc cells (5.9 μM), indicating differential activity across circadian promoter contexts [1]. In contrast, KL001 shows a 17-fold difference (0.82 μM vs. 14 μM), while KL003 shows a 6.7-fold difference (0.66 μM vs. 4.4 μM) [1]. The more balanced Per2/Bmal1 potency ratio of KL002 (0.20) compared to KL001 (0.059) may offer advantages in experimental designs requiring consistent CRY stabilization across multiple circadian output pathways.

Per2-dLuc Circadian Reporter CRY Modulation

KL002 and KL001 Exhibit Comparable CRY1 and CRY2 Protein Stabilization in HEK293 Cells

In HEK293 stable cell lines expressing CRY1-LUC or CRY2-LUC, both KL002 and KL001 produced similar stabilization effects on CRY1 and CRY2 proteins, as measured by luminescence-based stability assays [1]. This functional equivalence in protein stabilization contrasts with their differential reporter potencies, suggesting that the downstream transcriptional effects captured by Bmal1-dLuc and Per2-dLuc reporters are influenced by additional factors beyond primary CRY stabilization.

CRY1 Stability CRY2 Stability Protein Degradation

KL002 Functions as a Circadian Period-Lengthening Agonist, Distinct from Inhibitor-Class Compounds

KL002 is functionally classified as a circadian agonist that lengthens the circadian period and reduces amplitude, in contrast to inhibitor-class compounds such as KS15 (EC50 = 0.49 μM) which attenuate circadian oscillation and inhibit CRY1/2 repressive function [1]. This agonist classification places KL002 in the same functional category as KL001 and KL003, all of which stabilize CRY and inhibit glucagon-induced gluconeogenesis in primary hepatocytes [1].

Circadian Period Agonist Functional Classification

KL002 Structural Identity: Carbazole Core with Iodophenyl-Methanesulfonamide Substituent Differentiates from Non-Iodinated Analogs

KL002 (N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]-N-(2-iodophenyl)-methanesulfonamide; C22H21IN2O3S; MW 520.38) contains a 2-iodophenyl substituent attached via a methanesulfonamide linkage to a carbazole core . This structural feature distinguishes it from non-iodinated carbazole analogs and may influence physicochemical properties including molecular weight, lipophilicity, and target binding kinetics. The presence of the iodine atom also provides a heavy-atom handle for potential X-ray crystallography applications in target engagement studies .

Carbazole Derivative Chemical Structure SAR

KL002 Demonstrates Comparable Efficacy to KL001 and KL003 in Inhibiting Glucagon-Induced Gluconeogenesis

KL002 shares with KL001 and KL003 the functional property of inhibiting glucagon-induced gluconeogenesis in primary hepatocytes, establishing a class-level metabolic effect linked to CRY stabilization [1]. While direct head-to-head quantitative potency comparisons in this specific assay are not available across the full compound series, the consistent annotation of this physiological effect across all three compounds indicates that KL002 retains the metabolic regulatory activity characteristic of the series.

Gluconeogenesis Primary Hepatocytes Metabolic Disease

KL002 Recommended Research Applications Based on Validated Comparative Evidence


Circadian Rhythm Mechanistic Studies Requiring Intermediate CRY Stabilization Potency

KL002 is optimally suited for circadian rhythm research where intermediate CRY stabilization potency is desired. With a Bmal1-dLuc IC50 of 5.9 μM, KL002 provides a middle-ground potency between the weaker KL001 (14 μM) and the more potent KL003 (4.4 μM) [1]. This enables dose-response studies across a wider dynamic range without saturating the assay at lower concentrations, facilitating more precise EC50 determination and reducing the risk of off-target effects associated with higher compound concentrations.

Multi-Reporter Circadian Studies Benefiting from Balanced Promoter Activity

For experiments simultaneously monitoring Bmal1-dLuc and Per2-dLuc reporter outputs, KL002 offers a more balanced potency profile (Per2/Bmal1 IC50 ratio = 0.20) compared to KL001 (ratio = 0.059) [1]. This reduced promoter bias supports more consistent CRY stabilization effects across multiple circadian transcriptional outputs, reducing experimental variability and strengthening the interpretability of multi-reporter studies examining coordinated circadian gene regulation.

CRY Protein Stability and Degradation Pathway Analysis

KL002 has been directly validated in CRY1 and CRY2 protein stability assays using HEK293 stable cell lines expressing CRY1-LUC and CRY2-LUC, demonstrating stabilization comparable to KL001 while KL004 shows no effect [1]. This validated assay system enables researchers to use KL002 as a positive control for CRY stabilization in ubiquitin-dependent degradation studies, protein turnover experiments, and investigations of FBXL3-mediated CRY regulation.

Hepatic Glucose Metabolism and Circadian-Metabolic Crosstalk Research

KL002 has been annotated as an inhibitor of glucagon-induced gluconeogenesis in primary hepatocytes, a property shared with KL001 and KL003 [1]. This functional annotation supports the use of KL002 in studies investigating the intersection of circadian clock modulation and hepatic glucose metabolism, particularly in models of metabolic disease where CRY stabilization may influence gluconeogenic gene expression programs.

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